molecular formula C7H15ClN2O B13212504 Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride

Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride

Cat. No.: B13212504
M. Wt: 178.66 g/mol
InChI Key: RIMXQSIREGVEGP-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a nitrogen-containing heterocycle that features both pyrrole and piperazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • cis-Octahydropyrrolo[1,2-a]piperazin-7-ol
  • (7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol

Uniqueness

Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride is unique due to its specific structural features and the presence of both pyrrole and piperazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c10-7-3-6-4-8-1-2-9(6)5-7;/h6-8,10H,1-5H2;1H

InChI Key

RIMXQSIREGVEGP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2CN1)O.Cl

Origin of Product

United States

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